molecular formula C6H4F3NO2 B2502928 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 771-52-8

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B2502928
CAS RN: 771-52-8
M. Wt: 179.098
InChI Key: IWRBOJITNPGNMD-UHFFFAOYSA-N
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Description

The compound 1-(2,2,2-trifluoroethyl)-2,5-dihydropyrrole-2,5-dione is a derivative of the 1H-pyrrole-2,5-dione family, which is known for its interesting redox system and potential as electron acceptors . The 1H-pyrrole-2,5-dione derivatives have been studied for various applications, including their use as organic inhibitors of carbon steel corrosion in hydrochloric acid medium .

Synthesis Analysis

The synthesis of derivatives related to 1-(2,2,2-trifluoroethyl)-2,5-dihydropyrrole-2,5-dione involves efficient conditions for the formation of tetra-, penta-, and hexasubstituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole . A novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione has been developed, with p-toluenesulfonic acid identified as a crucial catalyst . Additionally, a new approach to 1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives is described, which presents a significant advancement in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, MS, 1H, 19F, and 13C NMR spectra . The structural analysis of 5-trifluoromethoxy-1H-indole-2,3-dione derivatives has been confirmed by X-ray single crystal diffraction analysis, which shows that the indole heterocycle is nearly planar .

Chemical Reactions Analysis

The 1H-pyrrole-2,5-dione derivatives are known to easily enter into reactions with various nucleophilic reagents due to the highly reactive carbonyl group . This reactivity allows for the formation of various condensed systems from heterocycles in reactions with binucleophilic reagents . Furthermore, the synthesis of biologically active substances based on these derivatives is a promising area of research due to their anti-inflammatory, analgesic, antimicrobial, nootropic, antiplatelet, and antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives include their redox potential, chemical and spectral properties, and their capability as electron acceptors . The derivatives display strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . The corrosion inhibition properties of these derivatives have been investigated, showing that they are good corrosion inhibitors for carbon steel in a hydrochloric acid medium, with their efficiency increasing with concentration . The adsorption of these derivatives on steel surfaces is mainly controlled by a chemisorption process .

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including those similar to the specified compound, have been studied for their effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid solutions. These derivatives have shown good inhibitory action, increasing with concentration, and are characterized as mixed-type inhibitors. Their adsorption on steel surfaces follows Langmuir's adsorption isotherm, indicating a chemisorption process, supported by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Organic Solar Cells

The compound's derivatives have been applied in the field of organic solar cells. For example, certain derivatives displayed high optical absorption coefficients, good solubility, thermal stability, promising optoelectronic properties, and high electron mobility, leading to encouraging efficiencies in solar cell applications (Gupta et al., 2017).

Luminescent Polymers

Polymers containing 1H-pyrrole-2,5-dione units, like the specified compound, have been synthesized and exhibit strong fluorescence. These polymers are soluble in common organic solvents and show significant quantum yields, making them potentially useful in applications requiring luminescent materials (Zhang & Tieke, 2008).

Chemiluminescence

Derivatives of this compound have been synthesized for their chemiluminescent properties. These compounds can glow in the presence of hydrogen peroxide in a basic medium, and their intensity can be increased with certain catalysts. They also exhibit electrochemical and electrochromic features, making them suitable for applications in chemiluminescence (Algi et al., 2017).

Electronic Applications

The derivatives have been used to create polymers with applications in electronics. They have been found to possess good solubility and processability, along with strong photoluminescence, which is useful for applications like photovoltaic cells (Beyerlein & Tieke, 2000).

Mechanism of Action

Safety and Hazards

The compound “1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Fluorine-containing compounds are being explored for various applications. For instance, a fluorine-containing amphiphilic graft copolymer was synthesized and its effect on the structure, morphology, and properties of PVDF membranes was studied .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)3-10-4(11)1-2-5(10)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBOJITNPGNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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